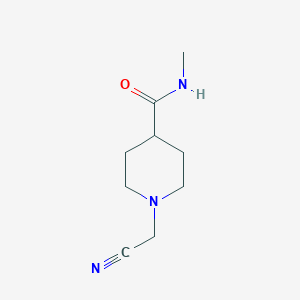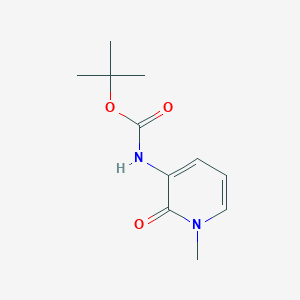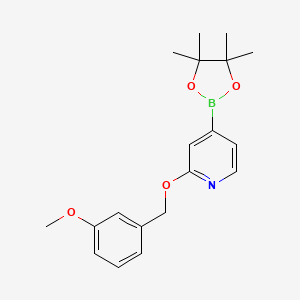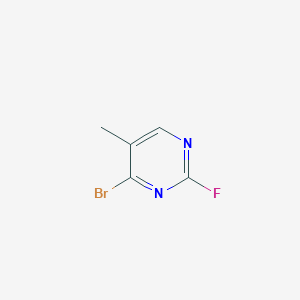
2-Bromo-6-(trifluoromethyl)isonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(trifluoromethyl)isonicotinonitrile is a chemical compound with the molecular formula C7H2BrF3N2. It is known for its unique structure, which includes a bromine atom, a trifluoromethyl group, and an isonicotinonitrile moiety. This compound is used in various scientific research applications due to its reactivity and selectivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethyl)isonicotinonitrile typically involves the bromination of 6-(trifluoromethyl)isonicotinonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of the reaction progress.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(trifluoromethyl)isonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(trifluoromethyl)isonicotinonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: Research into potential therapeutic applications, such as anticancer and antiviral agents, often involves this compound.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Bromo-6-(trifluoromethyl)isonicotinonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6-(difluoromethyl)isonicotinonitrile
- 2-Bromo-6-(chloromethyl)isonicotinonitrile
- 2-Bromo-6-(methyl)isonicotinonitrile
Uniqueness
Compared to similar compounds, 2-Bromo-6-(trifluoromethyl)isonicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C7H2BrF3N2 |
|---|---|
Molekulargewicht |
251.00 g/mol |
IUPAC-Name |
2-bromo-6-(trifluoromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H2BrF3N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H |
InChI-Schlüssel |
NABOAORUQYLTFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Oxolan-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13084325.png)
![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol](/img/structure/B13084328.png)





![6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine](/img/structure/B13084373.png)


![4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13084400.png)

![3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084411.png)

